Methyl 4-hydroxy-5-nitronicotinate

Description

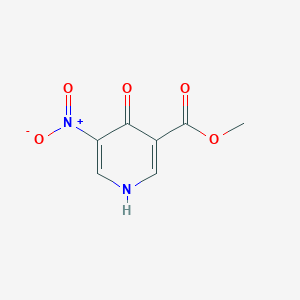

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJYDSXOTMFXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673220 | |

| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214387-19-5 | |

| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate (CAS: 1214387-19-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxy-5-nitronicotinate is a substituted pyridine derivative belonging to the broader class of nitronicotinates. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential, though largely inferred, biological activities. The core structure combines a methyl nicotinate scaffold, a hydroxyl group, and a nitro group—a well-known pharmacophore and toxicophore.[1] While direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds and the established chemistry of nitroaromatic substances to provide a foundational resource for researchers. Particular focus is given to its potential as an antimicrobial agent, the underlying mechanism of bioreductive activation, and standardized protocols for its preliminary biological evaluation.

Introduction: The Scientific Context of Nitronicotinates

The nicotinate scaffold, a derivative of nicotinic acid (Vitamin B3), is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro (-NO₂) group onto this or similar aromatic frameworks dramatically alters the molecule's electronic properties and biological potential.[2] The nitro group is strongly electron-withdrawing, a feature that is central to the bioactivity of many nitroaromatic drugs, including widely used antibiotics like metronidazole and nitrofurantoin.[3][4]

The biological activity of these compounds is often dependent on the reductive bioactivation of the nitro group within a target organism, a process that generates cytotoxic reactive nitrogen species.[2][5] this compound, possessing this key functional group, represents a compound of significant interest for exploratory research in areas such as antimicrobial drug discovery and as a chemical probe to investigate biological systems.[6]

Physicochemical Properties and Structural Analysis

Accurate characterization is the bedrock of reproducible research. The key identifiers and computed physicochemical properties for this compound are summarized below.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| IUPAC Name | methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | [7] |

| CAS Number | 1214387-19-5 | [8] |

| Molecular Formula | C₇H₆N₂O₅ | [7] |

| Molecular Weight | 198.13 g/mol | [9] |

| Canonical SMILES | COC(=O)C1=CNC=C(C1=O)[O-] | [7] |

A critical note on structure: The common name "4-hydroxy" and the IUPAC name "4-oxo" describe two tautomeric forms of the same molecule (a keto-enol tautomerism). The pyridone (keto) form is often the more stable isomer and is reflected in the IUPAC nomenclature. Researchers should be aware that the molecule exists in equilibrium between these two forms.

Computed Physicochemical Data

| Property | Predicted Value | Source |

| Monoisotopic Mass | 198.02766 Da | [7] |

| XlogP | 0.2 | [7] |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 5 | N/A |

| Predicted CCS ([M+H]⁺) | 134.4 Ų | [7] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and efficient pathway can be proposed based on established organic chemistry principles, such as the nitration of an activated aromatic ring.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct route is the electrophilic aromatic substitution on a commercially available precursor, Methyl 4-hydroxynicotinate. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored for substitution.

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol for Synthesis

This protocol is a generalized procedure adapted from standard nitration methodologies, such as those used in the synthesis of other nitroaromatic compounds.[10] Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the highly reactive nitronium ion (NO₂⁺) electrophile required for the substitution reaction. Performing the addition at low temperatures (0-5°C) is a critical safety and selectivity measure to control the exothermic nature of the reaction and prevent over-nitration or degradation.

-

Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxynicotinate in concentrated sulfuric acid at 0°C.

-

Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution from step 1, ensuring the internal temperature does not exceed 5°C.

-

Reaction : Stir the mixture at room temperature for a designated time (e.g., 6 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[11]

-

Workup : Carefully pour the reaction mixture onto crushed ice to quench the reaction. The resulting precipitate is the crude product.

-

Purification : Collect the crude product by vacuum filtration, wash with cold water until neutral, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the final, pure compound.

Chemical Reactivity

The molecule's functionality allows for several key transformations:

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂ with a Pd/C catalyst, or Fe in acetic acid).[6][10] This opens up a vast array of subsequent derivatization possibilities.

-

Reactions of the Hydroxyl Group : The hydroxyl group can undergo esterification or etherification, allowing for modification of the compound's lipophilicity and pharmacokinetic properties.[6]

-

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which may alter solubility and biological target engagement.

Inferred Biological Activity and Mechanism of Action

Disclaimer: The following section is based on the known biological activities of structurally similar compounds and the general class of nitroaromatics. Direct experimental data on this compound is not extensively available.

Antimicrobial Potential

Nitroaromatic compounds are a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and certain parasites.[1][2] Their mechanism is not one of direct inhibition, but rather they act as prodrugs that require intracellular activation.[4]

Mechanism of Action: The proposed antimicrobial mechanism involves the following steps:

-

Cellular Uptake : The compound diffuses into the microbial cell.

-

Bioreductive Activation : Inside the low-oxygen environment of an anaerobic bacterium or certain protozoa, host-cell flavoenzymes called nitroreductases (Type I or Type II) reduce the nitro group.[12]

-

Generation of Cytotoxic Species : This reduction is a stepwise process that generates highly reactive intermediates, including a nitro radical anion, nitroso, and hydroxylamine species.[2][5]

-

Cellular Damage : These reactive species are non-specific and cause widespread damage to cellular macromolecules, including DNA, leading to strand breakage and cell death.[3]

Caption: General mechanism of bioreductive activation of nitroaromatic drugs.

Other Potential Activities

Based on related structures, there may be potential for other biological activities:

-

Anti-inflammatory Activity : Some nicotinic acid derivatives have shown anti-inflammatory properties.

-

Enzyme Inhibition : The electron-deficient pyridine ring could interact with active sites of various enzymes.

Foundational Experimental Protocols

To facilitate the investigation of this compound, the following are detailed, self-validating protocols for initial biological screening.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13][14]

Causality: The broth microdilution method is chosen as it provides a quantitative result (the MIC value) and is amenable to a 96-well plate format, allowing for efficient testing of multiple concentrations and strains simultaneously.[13]

Methodology: Broth Microdilution

-

Stock Solution Preparation : Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

-

Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in medium only) and a negative control (medium only).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the compound's cytotoxic effect on a mammalian cell line, providing an initial measure of its therapeutic index.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, making it a reliable and quantifiable method for assessing cytotoxicity.[16]

Methodology: MTT Assay

-

Cell Seeding : Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of this compound for a specified exposure time (e.g., 24 or 48 hours).

-

MTT Addition : Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[17]

-

Solubilization : Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the insoluble purple formazan crystals.[16]

-

Absorbance Reading : Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.

-

Data Analysis : Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Safety and Handling

While specific toxicity data for this compound is not available, precautions should be based on related compounds and functional group chemistry.

-

Hazard Classification (Inferred) : A structurally related isomer, Methyl 6-hydroxy-5-nitronicotinate (CAS: 222970-61-8), is classified under GHS with the H314 hazard statement: "Causes severe skin burns and eye damage".[9] It is prudent to handle this compound with the same level of caution.

-

Handling : Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]

Conclusion and Future Directions

This compound is a chemical entity with a structural profile that suggests significant potential for biological activity, particularly in the antimicrobial domain. Its value lies in the combination of a nicotinate core with a bioreducible nitro group. This guide provides the foundational knowledge—from physicochemical properties and a proposed synthesis to standardized testing protocols—for researchers to begin a systematic investigation.

Future work should focus on:

-

Confirmation of Synthesis : Executing and optimizing the proposed synthetic route.

-

Broad Biological Screening : Performing the described antimicrobial and cytotoxicity assays against a wide panel of microbial strains and cell lines.

-

Mechanism of Action Studies : Investigating the specific nitroreductases involved in its activation.

-

Structure-Activity Relationship (SAR) Studies : Synthesizing analogs by modifying the hydroxyl and ester groups to probe their influence on activity and selectivity.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available from: [Link]

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

- CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

- World Organisation for Animal Health. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

- Wang, X., et al. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules. Available from: [Link]

- Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

- World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

- van den Driest, P. J., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available from: [Link]

- Pérez-Rebollar, B., et al. (2016). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available from: [Link]

- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

- Re-Lia, S. A., & T-Augustin, M. B. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available from: [Link]

- MDPI. (2021). Nitroaromatic Antibiotics. Available from: [Link]

- de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available from: [Link]

- Czarnecka, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available from: [Link]

- Namiot, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]

- Popova, E. V., et al. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules. Available from: [Link]

- Ríos-Guzmán, A. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]

- PubChemLite. This compound (C7H6N2O5). Available from: [Link]

- Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

- PubChem. Methyl 6-hydroxy-5-nitronicotinate. Available from: [Link]

- PubChemLite. Methyl 6-hydroxy-5-nitronicotinate (C7H6N2O5). Available from: [Link]

- Dong, H., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available from: [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scielo.br [scielo.br]

- 6. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]

- 7. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 8. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]

- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdb.apec.org [pdb.apec.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methyl 4-hydroxy-5-nitronicotinate CAS number 1214387-19-5

An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate (CAS Number 1214387-19-5)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative characterized by a nicotinate methyl ester backbone with hydroxyl and nitro functional groups at the 4 and 5 positions, respectively. As a functionalized heterocyclic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. The pyridine ring is a privileged scaffold in drug discovery, and the presence of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, along with a reactive ester moiety, makes this molecule an intriguing subject for further synthetic elaboration and biological screening. This guide provides a comprehensive overview of its known properties, a postulated synthetic pathway based on established chemical principles, and an exploration of its potential research applications for scientists and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its fundamental properties can be collated from supplier information and predicted based on its chemical structure.

Core Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1214387-19-5 | [1] |

| Molecular Formula | C₇H₆N₂O₅ | [1] |

| Molecular Weight | 198.13 g/mol | [1] |

| Appearance | Likely a yellow crystalline solid | [2] |

| Storage | Store long-term in a cool, dry place; recommended storage at 2-8°C, sealed from moisture. | [1] |

Tautomerism and Spectroscopic Characterization

It is important to note that 4-hydroxypyridine derivatives can exist in equilibrium with their pyridone tautomer. Given the substitution pattern, this compound can exist in two tautomeric forms.

A simplified representation of the potential tautomerism in 4-hydroxypyridine systems.

Based on analogous structures, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton spectrum would likely show two distinct singlets in the aromatic region corresponding to the protons at the 2 and 6 positions of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro and ester groups. A singlet corresponding to the methyl ester protons would be expected further upfield.

-

¹³C NMR: The carbon spectrum would display signals for the six carbons of the pyridine ring, with the carbons attached to the nitro and hydroxyl groups being significantly shifted. The carbonyl carbon of the ester would appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group.

Postulated Synthetic Pathway

Proposed Synthetic Workflow

A postulated two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-hydroxynicotinate (Esterification)

The first step involves the conversion of the commercially available 4-hydroxynicotinic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) as the solvent and a strong acid catalyst.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) while stirring. The addition of the acid is exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure methyl 4-hydroxynicotinate.[3]

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.

Step 2: Synthesis of this compound (Nitration)

The second step is the regioselective nitration of the electron-rich pyridine ring of methyl 4-hydroxynicotinate. The hydroxyl group is an activating, ortho-, para-director. In this case, the 5-position is ortho to the hydroxyl group and is the most likely site for electrophilic substitution.

Protocol:

-

Reaction Setup: Add methyl 4-hydroxynicotinate (1.0 eq) to a round-bottom flask and cool to 0°C in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (3-5 volumes) while maintaining the temperature at or below 5°C. Stir until all the solid has dissolved.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0°C.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of methyl 4-hydroxynicotinate, ensuring the internal temperature does not exceed 10°C.[4] After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[5]

Causality: The combination of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6] The electron-donating hydroxyl group on the pyridine ring directs this electrophile to the adjacent 5-position, leading to the desired product.

Potential Research Applications and Workflow

While specific biological activities for this compound have not been reported, the nitropyridine scaffold is present in numerous compounds with diverse pharmacological properties.[7][8] The presence of the nitro group, a known pharmacophore in certain classes of drugs, suggests potential utility in several research areas.[9]

Areas of Interest for Drug Discovery

-

Antimicrobial Agents: Many nitro-containing heterocyclic compounds exhibit antibacterial and antiprotozoal activity.[10] This compound could serve as a starting point for the development of new anti-infective agents.

-

Anti-inflammatory Agents: The nicotinic acid backbone is related to niacin (Vitamin B3), which has known anti-inflammatory properties. The introduction of the nitro group could modulate this activity.[11]

-

Enzyme Inhibition: The functional groups on the molecule could interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Experimental Workflow for Bioactivity Screening

Sources

- 1. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. aiinmr.com [aiinmr.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]

- 11. Buy 4-Hydroxy-5-nitronicotinic acid | 911461-03-5 [smolecule.com]

IUPAC name for Methyl 4-hydroxy-5-nitronicotinate

An In-depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro and carboxylate groups and the electron-donating hydroxyl group on the pyridine core, make it a versatile scaffold for drug discovery and a valuable intermediate for complex molecular synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles relevant to researchers in the pharmaceutical and chemical sciences.

Chemical Identity and Structural Elucidation

The nomenclature of heterocyclic compounds can be complex due to tautomerism. This compound is a prime example, existing in equilibrium between its enol and keto forms. While commonly referred to by its "hydroxy" name, the keto tautomer, methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate , is a significant contributor to its structure and reactivity. For clarity, IUPAC naming often favors the keto form.

-

Common Name: this compound

-

IUPAC Name: methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate[1]

-

CAS Number: 1214387-19-5[2]

-

Molecular Weight: 198.13 g/mol [2]

Structural Identifiers:

-

Canonical SMILES: COC(=O)C1=CNC=C(C1=O)[O-][1]

-

InChI: InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10)[1]

-

InChIKey: KRJYDSXOTMFXQV-UHFFFAOYSA-N[1]

Tautomerism

The compound's functionality is defined by the keto-enol tautomerism between the 4-hydroxy-pyridine and the 4-pyridone forms. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capability, aromaticity, and reactivity profile. The pyridone form often predominates in various solvents and the solid state.

Caption: Keto-enol tautomerism of the core scaffold.

Physicochemical Properties

Experimental data for this compound is not widely published. The following table summarizes key properties, including values predicted through computational models, which serve as a valuable estimation for experimental design.

| Property | Value | Source |

| Molecular Weight | 198.13 g/mol | PubChem[2] |

| Molecular Formula | C₇H₆N₂O₅ | PubChem[1][2] |

| XLogP3 (Predicted) | 0.2 | PubChemLite[1] |

| Storage Temperature | 2-8°C, Sealed in dry | BLD Pharm[2] |

| Monoisotopic Mass | 198.02766 Da | PubChemLite[1] |

| Predicted CCS ([M+H]⁺) | 134.4 Ų | PubChemLite[1] |

| Predicted CCS ([M-H]⁻) | 136.3 Ų | PubChemLite[1] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted nitropyridines can be achieved through several established organic chemistry transformations. A common strategy involves the nitration of a pre-functionalized pyridine ring. While specific literature for the synthesis of CAS 1214387-19-5 is sparse, a plausible and logical pathway can be designed starting from commercially available materials.

Proposed Synthetic Workflow:

A logical approach involves the esterification of 4-hydroxynicotinic acid, followed by regioselective nitration. The electron-donating hydroxyl group at C4 and the electron-withdrawing carboxylate at C3 direct the nitration to the C5 position.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Esterification: To a solution of 4-hydroxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, neutralize the acid, remove methanol under reduced pressure, and extract the resulting methyl 4-hydroxynicotinate.

-

Nitration: Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. Slowly add methyl 4-hydroxynicotinate to the nitrating mixture, maintaining the low temperature. Allow the reaction to stir for several hours before carefully quenching with ice water. The precipitated product, this compound, can be collected by filtration and purified by recrystallization.

Chemical Reactivity

The reactivity of this molecule is governed by its three key functional groups:

-

Nitro Group: The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in medicinal chemistry, as the resulting aminopyridine is a common pharmacophore.

-

Hydroxyl/Keto Group: The nucleophilic hydroxyl group (in the enol form) or the enolate (from the keto form) can undergo O-alkylation or O-acylation reactions.

-

Methyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-hydroxy-5-nitronicotinic acid.[3] It can also be converted to amides via aminolysis.

Biological Activity and Applications in Drug Discovery

Nitro-containing compounds are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities.[4] While specific bioactivity data for this compound is limited, its structural motifs suggest significant potential.

Mechanism of Action of Nitroaromatics

The biological activity of many nitro compounds is contingent upon their in-vivo reduction.[4][5] Cellular nitroreductases can reduce the nitro group to generate reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through oxidative stress or by covalently modifying biological macromolecules like DNA and proteins, leading to antimicrobial or cytotoxic effects.[4]

Caption: General mechanism of action for nitroaromatic pro-drugs.

Potential Therapeutic Applications

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.[4] This scaffold could be explored for developing new treatments against resistant pathogens.

-

Anti-inflammatory Agents: Certain substituted pyridines and chalcones containing nitro groups have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]

-

Oncology: The cytotoxic potential of nitro compounds makes them interesting candidates for anticancer drug development.

-

Synthetic Building Block: Perhaps its most immediate application is as a versatile chemical intermediate. The three distinct functional groups can be manipulated orthogonally to build more complex, biologically active molecules. For instance, it can serve as a precursor for various substituted pyridines, which are privileged structures in drug discovery.[7][8]

Spectroscopic Characterization (Predicted)

Detailed analysis of the molecule's structure can be confirmed using standard spectroscopic techniques. The following are expected spectral features:

-

¹H NMR: The spectrum would show distinct signals for the two protons on the pyridine ring, likely appearing as doublets or singlets depending on the solvent and tautomeric form. A sharp singlet around 3.9 ppm would correspond to the methyl ester protons. The N-H proton of the pyridone tautomer would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum would display seven unique carbon signals. The carbonyl carbons of the ester and the pyridone ring would be found significantly downfield (>160 ppm). The remaining aromatic and methyl carbons would appear at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester (~1730 cm⁻¹) and the pyridone (~1650 cm⁻¹), N-O stretching for the nitro group (~1550 and 1350 cm⁻¹), and O-H/N-H stretching in the 3200-3500 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₇H₆N₂O₅ by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at approximately 199.035 Da.

Safety and Handling

-

Potential Hazards: Based on related structures, this compound may cause severe skin burns and eye damage.[9] Nitroaromatic compounds as a class can be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials.

Disclaimer: This information is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6N2O5). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of alkyl 3-bromo-3-nitroacrylates with substituted hydrazines. Synthesis of N′-substituted alkyl 3-nitropyruvate hydrazones | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 2. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]

- 8. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 4-hydroxy-5-nitronicotinate

An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide synthesizes available information, predicted properties, and knowledge from structurally related analogues to present a detailed profile. We will delve into its physicochemical properties, propose a viable synthetic route, discuss its chemical reactivity, and explore its potential applications as a scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction to a Versatile Pyridine Scaffold

This compound belongs to the class of nitro-substituted pyridines, a family of compounds recognized for its diverse biological activities and utility as synthetic intermediates.[1] The core structure features a pyridine ring, a versatile pharmacophore, substituted with a hydroxyl group, a nitro group, and a methyl ester. This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable building block for creating more complex molecules. The nitro group, in particular, is a key feature in many bioactive compounds and can be chemically transformed into other functional groups, such as amines, providing a strategic handle for molecular elaboration.[2] This guide aims to consolidate the known and predicted characteristics of this compound to serve as a foundational resource for its scientific exploration.

Physicochemical and Spectroscopic Profile

Chemical Identity and Structure

This compound is a pyridine derivative. Like many hydroxypyridines, it can exist in tautomeric forms. The equilibrium between the 4-hydroxy-pyridine form and the 4-oxo-1,4-dihydropyridine (pyridone) form is a critical aspect of its chemistry. The pyridone tautomer is often predominant.

DOT Diagram: Tautomeric Forms

Caption: Fischer esterification of 4-Hydroxy-5-nitronicotinic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Hydroxy-5-nitronicotinic acid (1.0 eq). [3]2. Solvent and Catalyst: Add an excess of anhydrous methanol to serve as both the solvent and the reactant. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Key Chemical Transformations

The functional groups on this compound allow for several important chemical transformations:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as H₂ with a Pd/C catalyst or SnCl₂. This transformation yields a highly valuable amino-substituted pyridine, a common intermediate in pharmaceutical synthesis. [1]* Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated under suitable conditions.

Potential Applications in Drug Discovery

Rationale for Pharmacological Interest

The combination of a pyridine core, a nitro group, and a methyl ester makes this molecule a compelling starting point for drug discovery programs.

-

The "Magic Methyl": The methyl group, though small, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by improving metabolic stability, modulating solubility, and influencing binding conformations. [4][5]* Nitroaromatic Bioactivity: Aromatic nitro compounds are found in numerous approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer effects. [2]* Scaffold for Library Synthesis: Its multiple functional groups serve as handles for diversification, making it an ideal scaffold for generating libraries of related compounds for high-throughput screening.

DOT Diagram: Drug Discovery Workflow

Caption: Conceptual workflow for utilizing the scaffold in drug discovery.

Potential Biological Activities

Based on its structural features and comparison with related compounds, this compound and its derivatives could be investigated for several biological activities:

-

Antimicrobial Activity: Many nitro-substituted heterocycles exhibit potent antibacterial and antifungal properties. [1][6][7]The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are cytotoxic.

-

Anti-inflammatory Effects: Nicotinic acid derivatives have been explored for their anti-inflammatory properties. [1]* Enzyme Inhibition: The scaffold could be tailored to fit into the active sites of various enzymes, such as kinases or PARP, where related structures have shown activity. [8] Molecular docking and in vitro assays would be the primary methods to begin exploring these potential activities. [1]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, hazard information can be inferred from closely related compounds.

-

Hazard Identification: The related isomer, Methyl 6-hydroxy-5-nitronicotinate, is classified as causing severe skin burns and eye damage. [9]Other similar chlorinated compounds are listed as harmful if swallowed and causing skin and eye irritation. [10]Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C), as recommended by suppliers. [11][3]

Conclusion and Future Outlook

This compound represents a chemical scaffold with significant untapped potential. Its well-defined structure, featuring multiple points for chemical modification, makes it an attractive starting point for the synthesis of novel compounds. While current knowledge is primarily based on predicted data and analogies to similar structures, this guide provides a solid foundation for future research. The logical next steps involve the experimental validation of its physicochemical properties, optimization of its synthesis, and a systematic exploration of its biological activities. As the demand for novel therapeutic agents and functional materials continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the innovation pipeline.

References

- PubChemLite. This compound (C7H6N2O5). [Link]

- PubChem. 4-Hydroxy-5-nitronicotinic acid | C6H4N2O5 | CID 22019202. [Link]

- The Royal Society of Chemistry. Table of Contents. [Link]

- The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- PubChem. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357. [Link]

- PubChem. Methyl Nicotinate | C7H7NO2 | CID 7151. [Link]

- NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. [Link]

- PubMed. [Application of methyl in drug design]. [Link]

- DergiPark. INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

- PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]

- NIH. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

- PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

- MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. 911461-03-5|4-Hydroxy-5-nitronicotinic acid|BLD Pharm [bldpharm.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 9. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1214387-19-5|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-hydroxy-5-nitronicotinate

For researchers and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of all subsequent investigation. This guide provides an in-depth technical overview of the expected spectroscopic data for Methyl 4-hydroxy-5-nitronicotinate (CAS No: 1214387-19-5), a substituted pyridine derivative with potential applications in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Considerations: The Tautomeric Equilibrium

This compound is not a static entity but exists as a dynamic equilibrium between two tautomeric forms: the 4-hydroxypyridine form (I) and the 4-pyridone form (II).

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a signal for the methyl ester, and a broad signal for the exchangeable proton (N-H or O-H).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Broad Singlet | 1H | N-H (Pyridone) or O-H (Hydroxy) | Exchangeable proton, chemical shift is concentration and solvent dependent. The pyridone N-H is expected to be significantly downfield. |

| ~8.8 - 9.2 | Singlet | 1H | H-2 | Deshielded by the adjacent nitrogen and the carbonyl group in the pyridone tautomer. |

| ~8.5 - 8.9 | Singlet | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

Rationale: The electron-withdrawing nature of the nitro group, the ester carbonyl, and the ring nitrogen atom will cause all pyridine ring protons to appear significantly downfield. [1][2][3]The exact positions of H-2 and H-6 are influenced by the combined electronic effects of the substituents.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C=O (Pyridone, C-4) | Carbonyl carbons in a conjugated system appear significantly downfield. |

| ~164 - 168 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon. [4] |

| ~145 - 155 | C-2 | Adjacent to nitrogen and influenced by the carbonyl at C-4. |

| ~140 - 150 | C-6 | Adjacent to nitrogen and strongly influenced by the nitro group. |

| ~135 - 145 | C-5 | Carbon bearing the electron-withdrawing nitro group. |

| ~115 - 125 | C-3 | Carbon bearing the ester group. |

| ~52 - 55 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Rationale: The chemical shifts are predicted based on established ranges for substituted pyridines and related heterocycles. [4][5][6]The carbons directly attached to electronegative atoms (N, O) and those part of the carbonyl groups will be the most deshielded (highest ppm values).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

| Step | Action | Purpose |

| 1 | Sample Preparation | Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis. |

| 2 | Background Scan | Perform a background scan of the empty sample compartment (or clean ATR crystal) to account for atmospheric CO₂ and H₂O. |

| 3 | Sample Scan | Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. |

| 4 | Data Analysis | Identify and label the wavenumbers (cm⁻¹) of the major absorption bands. |

Predicted IR Absorption Bands (KBr Pellet or ATR)

The IR spectrum will be dominated by strong absorptions from the nitro, carbonyl, and hydroxyl/amine groups.

| Wavenumber Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 2800 | Broad, Medium | N-H Stretch | Amide (Pyridone form) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Pyridine Ring |

| ~1720 - 1740 | Strong | C=O Stretch | Methyl Ester |

| ~1650 - 1680 | Strong | C=O Stretch | Amide (Pyridone form) |

| ~1530 - 1560 | Strong | Asymmetric N-O Stretch | Nitro Group |

| ~1450 - 1500 | Medium | C=C & C=N Stretch | Pyridine Ring |

| ~1340 - 1370 | Strong | Symmetric N-O Stretch | Nitro Group |

| ~1200 - 1300 | Strong | C-O Stretch | Ester |

Rationale: The most diagnostic peaks will be the two strong N-O stretching bands, which are characteristic of aromatic nitro compounds. [7][8][9][10]The presence of a strong carbonyl absorption around 1650-1680 cm⁻¹ alongside a broad N-H stretch would strongly support the 4-pyridone tautomer as the dominant form in the solid state. [11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Experimental Protocol: MS Data Acquisition (Electrospray Ionization - ESI)

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum (ESI+)

The molecular formula is C₇H₆N₂O₅, with a monoisotopic mass of 198.0277 Da.

| m/z (Predicted) | Ion | Rationale |

| 199.0350 | [M+H]⁺ | The protonated molecular ion. This is expected to be the base peak in ESI. [12] |

| 221.0169 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI. [12] |

| 168.0294 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 153.0189 | [M+H - NO₂]⁺ | Loss of the nitro group. |

| 140.0240 | [M+H - COOCH₃]⁺ | Loss of the entire methoxycarbonyl group. |

Rationale: In positive-ion ESI, the molecule is expected to readily protonate to form [M+H]⁺. The fragmentation of pyridine carboxylic acid esters typically involves the loss of the alkoxy group (-OCH₃) or the entire ester group. [13][14][15]The loss of the nitro group is also a common fragmentation pathway for nitroaromatic compounds.

Conclusion: A Cohesive Spectroscopic Profile

The structural elucidation of this compound requires a synergistic interpretation of NMR, IR, and MS data. The key features to anticipate are:

-

Evidence of Tautomerism: The choice of solvent will likely influence the observed spectra, particularly the IR (N-H vs. O-H stretch) and NMR (exchangeable proton signal).

-

¹H and ¹³C NMR: Signals will be in the downfield region due to the cumulative electron-withdrawing effects of the ring nitrogen, nitro group, and carbonyl functions.

-

IR: Two very strong and characteristic bands between 1560-1530 cm⁻¹ and 1370-1340 cm⁻¹ will be the definitive signature of the nitro group.

-

MS: A strong molecular ion peak (likely [M+H]⁺ at m/z 199) will confirm the molecular weight, with predictable fragmentation patterns corresponding to the loss of the ester and nitro functionalities.

By following the rigorous experimental protocols outlined and comparing the acquired data to these predicted values, researchers can confidently verify the structure and purity of this compound, enabling its effective use in further scientific discovery.

References

-

Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

- Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS.

-

IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

2-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

2-Hydroxypyridine. (n.d.). SpectraBase. Retrieved from [Link]

-

Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound (C7H6N2O5). (n.d.). PubChemLite. Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. (1970). Analytical Chemistry. Retrieved from [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. (n.d.). Schlegel Group - Wayne State University. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Methyl 6-hydroxy-5-nitronicotinate. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

-

13 C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Supplementary Information Aqueous solution of biogenic carboxylic acids... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

methyl 4-hydroxy-3-nitrobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-Pyridinecarboxylic acid, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Methyl 6-chloro-5-nitronicotinate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 12. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Predicting the Biological Activity of Nitronicotinate Derivatives: A Computational and Experimental Workflow

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Nitronicotinate derivatives, which merge the structural features of nicotinic acid with the electronically versatile nitro group, represent a compelling scaffold for novel therapeutic agents. The nitro group, a known pharmacophore and potential toxicophore, imparts unique electronic properties that can modulate biological activity, while the nicotinate core is a well-established biocompatible moiety.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the systematic prediction and validation of the biological activities of these derivatives. We will explore a synergistic workflow that integrates advanced in silico predictive modeling—including Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular docking—with rigorous experimental validation. The methodologies are presented not merely as protocols, but with a focus on the underlying scientific rationale, ensuring a self-validating and robust approach to lead discovery and optimization.

Chapter 1: The Nitronicotinate Scaffold: A Primer

The therapeutic potential of a new chemical series is often rooted in the strategic combination of well-understood pharmacophoric elements. Nitronicotinate derivatives are a prime example, built upon two key components:

-

The Nicotinate Core: As a derivative of niacin (Vitamin B3), the pyridine-3-carboxylate structure is recognized by various biological systems. Its derivatives are known to possess a wide range of activities, and its presence can confer favorable pharmacokinetic properties.[3][4]

-

The Nitro Group: This powerful electron-withdrawing group can drastically alter the physicochemical properties of a molecule.[1] It frequently acts as a key feature in hydrogen bonding and can be crucial for binding to target proteins. Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][5][6] The bio-reductive activation of the nitro group in hypoxic environments (e.g., solid tumors or anaerobic bacteria) is a well-established mechanism for targeted drug action.[1]

The central hypothesis is that by strategically positioning a nitro group on the nicotinate scaffold, we can generate novel molecules with targeted biological activities. However, the potential for off-target effects or toxicity, often associated with the metabolic reduction of the nitro group, necessitates a predictive and careful approach.[1] This guide outlines such an approach, leveraging computational chemistry to prioritize candidates and minimize resource-intensive experimental screening.

Chapter 2: In Silico Prediction of Biological Activity

Computer-aided drug design (CADD) has become indispensable for expediting the identification and optimization of lead compounds.[7] By predicting the biological activity and pharmacokinetic properties of molecules before their synthesis, we can screen vast virtual libraries and focus experimental efforts on the most promising candidates.[8][9] The in silico workflow can be broadly divided into ligand-based and structure-based methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[9] The fundamental principle is that variations in a molecule's structure influence its biological effect.[8]

Causality Behind the Method: QSAR models are built on the premise that the structure of a molecule, encoded numerically by "molecular descriptors," dictates its activity. These descriptors can represent physicochemical properties (e.g., logP, molecular weight) or structural features (e.g., topological indices, 3D shape).[10] By correlating these descriptors with experimentally determined activity for a "training set" of molecules, we can build a predictive model. The trustworthiness of this model is then assessed by its ability to accurately predict the activity of a separate "test set" of compounds.[11]

Detailed QSAR Protocol:

-

Data Collection & Curation:

-

Assemble a dataset of nitronicotinate derivatives with experimentally measured biological activity against a specific target (e.g., IC₅₀ values for enzyme inhibition).

-

Ensure data consistency and quality. All activity data should be from the same assay and preferably in a logarithmic scale (e.g., pIC₅₀).

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (1D, 2D, and 3D). This can be done using software like PaDEL-Descriptor or RDKit.

-

Rationale: This step translates the chemical structure into a numerical format that machine learning algorithms can process.[10]

-

-

Data Splitting:

-

Divide the dataset into a training set (typically ~80%) and a test set (~20%).

-

Rationale: The model is built using the training set and its predictive power is validated on the unseen test set to prevent overfitting.[11]

-

-

Model Generation:

-

Use a statistical or machine learning method to build a regression model correlating the descriptors (independent variables) with biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF), and Support Vector Machines (SVM).[10]

-

-

Model Validation:

-

Perform rigorous internal validation (e.g., cross-validation) on the training set and external validation on the test set.

-

Key statistical metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE). A robust model will have high predictive accuracy on the external test set.[11]

-

QSAR Workflow Diagram:

Caption: Ligand-based pharmacophore modeling workflow.

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred binding mode and affinity of a ligand within the active site of a target protein. [12]It is one of the most frequently used techniques in drug discovery when a high-resolution 3D structure of the target is available. [] Causality Behind the Method: This technique simulates the interaction between a ligand and a protein at the atomic level. A "scoring function" is used to estimate the binding free energy (ΔG) for different binding poses (orientations and conformations) of the ligand. [14]Poses with lower energy scores are predicted to be more stable and thus more likely to represent the actual binding mode. [15]The accuracy of the prediction is highly dependent on the quality of the protein structure and the reliability of the scoring function.

Detailed Molecular Docking Protocol:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to residues.

-

Define the binding site or "docking grid" based on the location of a co-crystallized ligand or known active site residues.

-

Rationale: This ensures the protein structure is chemically correct and computationally ready for the simulation. [7]2. Preparation of the Ligand:

-

Generate the 3D structure of the nitronicotinate derivative.

-

Assign correct protonation states and minimize the energy of the structure.

-

Rationale: A low-energy, realistic 3D conformation of the ligand is necessary for accurate docking. [15]3. Docking Simulation:

-

Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site.

-

The software's scoring function will evaluate and rank each pose. [14]4. Analysis of Results:

-

Analyze the top-ranked poses. The primary metrics are the docking score (predicted binding affinity) and the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.

-

Visualize the ligand-protein complex to ensure the predicted interactions are chemically sensible.

-

Molecular Docking Workflow Diagram:

Caption: Structure-based molecular docking workflow.

Chapter 3: Experimental Design and Validation

In silico predictions are hypotheses that must be confirmed through rigorous experimental testing. [7][16]This section provides representative protocols for the synthesis of nitronicotinate derivatives and their subsequent biological evaluation.

Representative Synthesis of a Nitronicotinate Derivative

The following is a generalized protocol for the synthesis of Ethyl 5-nitro-2-morpholinonicotinate. Specific reaction conditions (temperature, time, solvents) would require optimization for each unique substrate.

Protocol: Synthesis of Ethyl 5-nitro-2-morpholinonicotinate

-

Step 1: Nitration of 2-Hydroxynicotinic Acid

-

To a stirred solution of fuming nitric acid in concentrated sulfuric acid at 0°C, slowly add 2-hydroxynicotinic acid in portions.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-hydroxy-5-nitronicotinic acid.

-

Rationale: This electrophilic aromatic substitution introduces the nitro group at the 5-position, which is activated by the hydroxyl group and deactivated by the carboxylic acid.

-

-

Step 2: Chlorination

-

Reflux the 2-hydroxy-5-nitronicotinic acid from Step 1 with thionyl chloride (SOCl₂) and a catalytic amount of DMF for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 2-chloro-5-nitronicotinoyl chloride.

-

Rationale: This step converts both the hydroxyl and carboxylic acid groups into more reactive chloro-derivatives, preparing the scaffold for subsequent nucleophilic substitutions.

-

-

Step 3: Esterification & Nucleophilic Aromatic Substitution

-

Dissolve the crude product from Step 2 in excess absolute ethanol and reflux for 3 hours. This selectively esterifies the acid chloride.

-

After cooling, add morpholine and a non-nucleophilic base (e.g., triethylamine) to the mixture.

-

Stir the reaction at room temperature overnight. The morpholine will displace the chlorine atom at the 2-position via an SₙAr reaction.

-

Work up the reaction by partitioning between ethyl acetate and water. The organic layer is dried and concentrated.

-

Purify the final product by column chromatography.

-

Rationale: The stepwise addition allows for selective functionalization. The electron-withdrawing nitro group activates the 2-position for nucleophilic aromatic substitution by morpholine. [4]

-

In Vitro Biological Assay: Enzyme Inhibition

The choice of assay depends entirely on the predicted biological target. [17]The following is a template protocol for a generic kinase inhibition assay, a common target class in drug discovery.

Protocol: In Vitro Kinase Inhibition Assay

-

Materials & Reagents:

-

Recombinant human kinase (the predicted target).

-

Substrate peptide specific to the kinase.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compounds (nitronicotinate derivatives) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase enzyme to each well and incubate for 15 minutes at room temperature to allow the compound to bind.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection reagent and a plate reader (luminescence).

-

Rationale: This procedure directly measures the ability of the test compound to inhibit the catalytic activity of the target enzyme by competing with ATP or the substrate.

-

-

Data Analysis:

-

Convert the raw data (e.g., luminescence units) to percent inhibition relative to the controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The Integrated Drug Discovery Workflow

The synergy between computational prediction and experimental validation is critical for efficient drug discovery. Predictions guide which experiments to perform, and experimental results provide the necessary data to build and refine the next generation of predictive models.

Integrated Workflow Diagram:

Caption: An integrated workflow combining computational prediction and experimental validation.

Chapter 4: Data Presentation and Hypothetical Case Study

Tabulating Predictive and Experimental Data

Clear and concise data presentation is essential for establishing Structure-Activity Relationships (SAR). All quantitative data should be summarized in a structured table.

Table 1: Hypothetical Data for a Series of Nitronicotinate Derivatives Targeting Kinase X

| Compound ID | R-Group | Docking Score (kcal/mol) | QSAR Predicted pIC₅₀ | Experimental pIC₅₀ (IC₅₀, µM) |

| NNC-001 | H | -8.5 | 6.2 | 6.4 (0.40) |

| NNC-002 | 4-F-Ph | -9.8 | 7.1 | 7.3 (0.05) |

| NNC-003 | 4-MeO-Ph | -9.2 | 6.8 | 6.9 (0.13) |

| NNC-004 | 3-Cl-Ph | -10.1 | 7.4 | 7.5 (0.03) |

| NNC-005 | Pyridine | -9.5 | 7.0 | 7.1 (0.08) |

This table allows for direct comparison between computational predictions and experimental outcomes, guiding the next round of molecular design.

Conclusion

The development of novel nitronicotinate derivatives as therapeutic agents is a promising field of research. However, success hinges on a rational, evidence-based approach to drug design. The integrated workflow presented in this guide—combining the predictive power of in silico tools like QSAR and molecular docking with the definitive validation of experimental assays—provides a robust framework for navigating the complexities of lead discovery. By understanding the "why" behind each protocol and adhering to a self-validating system, researchers can accelerate the journey from molecular concept to viable drug candidate, maximizing efficiency and increasing the probability of success. The continued evolution of computational methods, particularly in the realm of artificial intelligence and deep learning, promises to further enhance the power of this predictive approach. [10][18]

References

- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021).

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Future Medicinal Chemistry.

- A Beginner's Guide to QSAR Modeling in Cheminform

- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Pharmaceutical Chemistry.

- What is the role of pharmacophore in drug design? (2025).

- In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. (n.d.). Benchchem.

- What is the significance of QSAR in drug design? (2025).

- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St